1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one is a chemical compound classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds that contain one nitrogen and one oxygen atom in the ring. This compound is notable for its potential biological activities, making it a subject of interest in various scientific research fields.
The compound can be synthesized through various chemical reactions involving phenyl and isoxazole precursors. Its molecular structure and the presence of specific functional groups contribute to its unique properties and applications in medicinal chemistry.
1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one falls under the category of heterocyclic compounds, specifically isoxazoles. It is characterized by a ketone functional group attached to a propan-2-one backbone, along with a phenyl group substituted on the isoxazole ring.
The synthesis of 1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one typically involves cyclization reactions that form the isoxazole ring. One common method includes the reaction of appropriate phenyl and carbonyl precursors under controlled conditions.
The molecular formula for 1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one is . Its structure features:
Property | Value |
---|---|
Molecular Weight | 243.30 g/mol |
IUPAC Name | 1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one |
InChI Key | VLNMFKOSHGRJIZ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC(C)(C)C1=NOC(=C1)C2=CC=CC=C2 |
The compound can participate in various chemical reactions:
Common reagents used include:
These reactions allow for the derivatization of 1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one, leading to a variety of functionalized derivatives with potential biological activities.
The mechanism of action for 1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one involves its interaction with specific biological targets, such as enzymes or receptors. The isoxazole moiety may modulate enzyme activity or receptor signaling pathways due to its electronic properties and steric effects.
Upon binding to its target, this compound may alter conformational states of proteins or interfere with substrate binding, leading to enhanced or inhibited biochemical pathways relevant in therapeutic contexts.
The compound exhibits typical properties associated with organic compounds:
Key chemical properties include:
1-(5-Phenyl-1,2-oxazol-3-yl)propan-2-one has significant applications in medicinal chemistry due to its potential pharmacological properties:
This compound's diverse applications underscore its importance in both research and industrial contexts, warranting further investigation into its properties and potential uses.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1